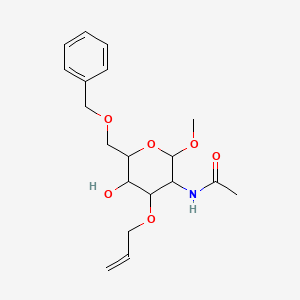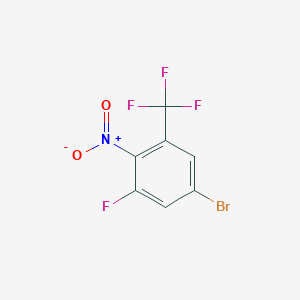
5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4NO2 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, nitration, and trifluoromethylation. One common method involves the following steps:
Halogenation: Bromination of a suitable benzene derivative using bromine or N-bromosuccinimide (NBS) under specific conditions.
Nitration: Introduction of the nitro group via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 5-Bromo-1-fluoro-2-amino-3-(trifluoromethyl)benzene.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
- 3-Bromo-5-fluoro-2-nitro-1-(trifluoromethyl)benzene
Uniqueness
5-Bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene is unique due to its specific arrangement of substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (bromo, fluoro) groups can lead to distinct chemical behavior compared to other similar compounds.
Properties
Molecular Formula |
C7H2BrF4NO2 |
|---|---|
Molecular Weight |
287.99 g/mol |
IUPAC Name |
5-bromo-1-fluoro-2-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-3-1-4(7(10,11)12)6(13(14)15)5(9)2-3/h1-2H |
InChI Key |
CJCZDNWXVXWIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid](/img/structure/B12289921.png)
![methyl 6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B12289925.png)
![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)
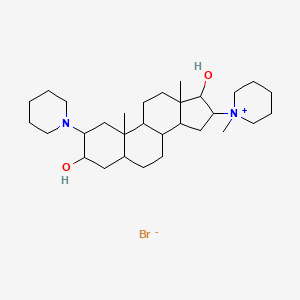
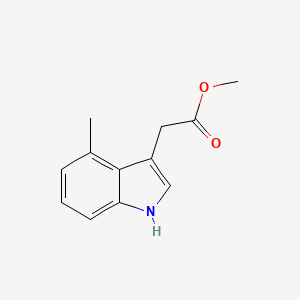
![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)

![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)
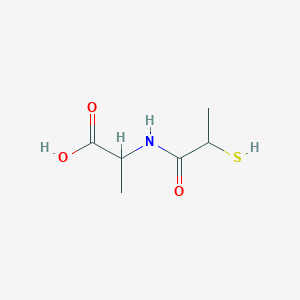
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)
